1H-Indole-1,6-diamine
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Overview
Description
1H-Indole-1,6-diamine is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole-1,6-diamine, often involves the Fischer indole synthesis, which uses phenylhydrazine and ketones under acidic conditions . Another method includes the Bischler-Möhlau synthesis, which involves the cyclization of aniline derivatives . These methods provide a robust framework for creating various indole derivatives.
Industrial Production Methods: Industrial production of indole derivatives typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1,6-diamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert nitro groups to amino groups.
Substitution: Common in electrophilic aromatic substitution reactions due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-diones, while substitution reactions can produce various halogenated or nitro-substituted indoles .
Scientific Research Applications
1H-Indole-1,6-diamine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-1,6-diamine involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction . The amino groups at positions 1 and 6 enhance its binding affinity and specificity, making it a potent compound in medicinal chemistry .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness: 1H-Indole-1,6-diamine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
877470-73-0 |
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Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
indole-1,6-diamine |
InChI |
InChI=1S/C8H9N3/c9-7-2-1-6-3-4-11(10)8(6)5-7/h1-5H,9-10H2 |
InChI Key |
BATAYVIULYDVEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2N)N |
Origin of Product |
United States |
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